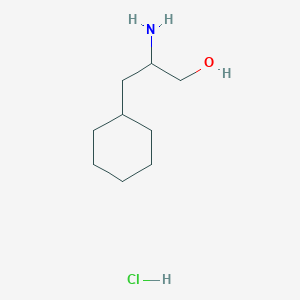

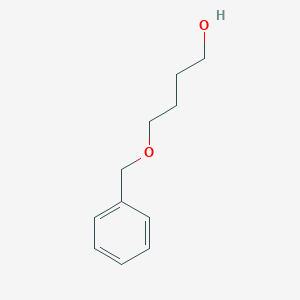

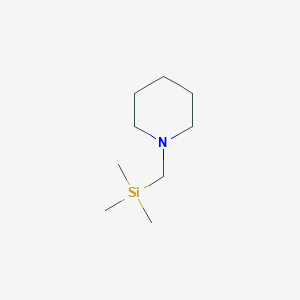

![molecular formula C6H5N3 B106415 1H-吡唑并[4,3-c]吡啶 CAS No. 271-52-3](/img/structure/B106415.png)

1H-吡唑并[4,3-c]吡啶

概览

描述

1H-Pyrazolo[4,3-c]pyridine is a heterocyclic compound that is part of a broader group of pyrazolo[3,4-b]pyridines. These compounds are known for their two possible tautomeric forms, the 1H- and 2H-isomers, and have been extensively studied due to their potential biomedical applications. Over 300,000 1H-pyrazolo[3,4-b]pyridines have been described, with significant interest from both academic and patent literature .

Synthesis Analysis

The synthesis of 1H-pyrazolo[4,3-c]pyridine derivatives has been achieved through various methods. One approach involves a three-component regioselective reaction under ultrasound irradiation, which has been shown to produce fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines in excellent yields and short reaction times . Another method utilizes a one-pot synthesis involving kojic acid, 1-H-pyrazol-5-amines, and aldehydes, followed by oxidation, to create pyrano[3,2-b]pyrazolo[4,3-e]pyridin-8(1H)-ones . Additionally, a mild and efficient synthesis using polyethylene glycol (PEG-400) as a recyclable reaction medium has been reported for pyrazolo[3,4-b]pyridin-6(7H)-one derivatives . Furthermore, 1H-pyrazolo[3,4-b]pyridine has been synthesized from 2-chloronicotinic acid through a process involving reduction, oxidation, oximation, and cyclization, which is noted for its ease of operation and environmental friendliness .

Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[4,3-c]pyridine derivatives has been characterized using various spectroscopic techniques. X-ray diffractometry studies have confirmed the proposed structures of these compounds, including the identification of N-1 and N-2 regioisomers and mono- and bisphosphonates derivatives . In one particular case, the crystal structure of a 3,4,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivative revealed that both the pyrazolo[3,4-b]pyridine system and the phenyl ring are planar, with a slight dihedral angle between the two aromatic systems, indicating offset π–π stacking interactions in the crystal packing .

Chemical Reactions Analysis

The chemical reactivity of 1H-pyrazolo[4,3-c]pyridine derivatives has been explored in the context of their potential as biomedical agents. For instance, 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives have been studied as human peroxisome proliferator-activated receptor alpha (hPPARα)-selective agonists. Structure-activity relationship (SAR) studies have shown that the steric bulkiness of substituents on the pyrazolo[3,4-b]pyridine ring and the positioning of the distal hydrophobic tail are critical for agonistic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazolo[4,3-c]pyridine derivatives are influenced by their molecular structure and the nature of their substituents. These properties are essential for understanding their behavior in biological systems and their potential applications in medicine. The detailed analysis of these properties is typically derived from experimental data, including elemental analysis, spectral data, and crystallography .

科研应用

1. 合成和反应在药物发现化学中的应用

已合成并表征了1H-吡唑并[4,3-c]吡啶衍生物,用于药物发现化学中的潜在应用。它们的结构排列允许与激酶酶竞争性结合ATP,使其适用于筛选针对激酶和其他癌症药物靶点。合成这些化合物的方法涉及在双环核心周围的不同位置进行取代变化,导致适合药理学评估的多样化化合物(Smyth et al., 2010)。

2. 生物医学应用

1H-吡唑并[4,3-c]吡啶已得到广泛研究,文献中描述了超过30万种化合物,展示了它们在生物医学应用中的重要性。这些化合物是用各种方法合成的,它们在关键位置的多样取代使它们适用于不同的生物医学背景(Donaire-Arias et al., 2022)。

3. 抗利什曼原虫活性

某些1H-吡唑并[4,3-c]吡啶衍生物显示出对亚马逊利什曼原虫前期体的有希望的抗利什曼活性。这些化合物已合成和表征,展示了它们作为利什曼病治疗药物的潜力(Medeiros et al., 2017)。

4. 细胞周期依赖性激酶抑制剂

已确定1H-吡唑并[4,3-c]吡啶衍生物作为细胞周期依赖性激酶(CDKs)的有效抑制剂,对细胞周期进程和凋亡至关重要。这些化合物可以结合到CDKs的ATP嘌呤结合位点,影响细胞周期调节,并在癌症治疗中提供潜力(Misra et al., 2003)。

5. 抗有丝分裂活性

对各种1H-吡唑并[4,3-c]吡啶衍生物的研究显示它们在诱导癌细胞系中的细胞周期停滞和凋亡方面的有效性。这些化合物,在特定位置具有不同取代物,已经展示了显著的细胞毒性和诱导细胞死亡机制的能力(Milišiūnaitė等,2018)。

6. 合成和表征

已探索了从各种起始材料合成1H-吡唑并[4,3-c]吡啶的方法,为大规模制备和表征提供了方法。这对于为各种应用开发这些化合物具有重要意义(Huang Bin & Zha Zhenglin, 2011)。

Safety And Hazards

未来方向

The future directions for the research and application of 1H-Pyrazolo[4,3-c]pyridine derivatives are promising. For instance, one study demonstrated the advantage of using 1H-pyrazolo[3,4-b]pyridine as a skeleton of PPARα agonists, providing insight into the design of molecules for treating dyslipidemia . Another study described the design and synthesis of a novel class of 1H-pyrazolo[3,4-c]pyridine GPR119 receptor agonists .

性质

IUPAC Name |

1H-pyrazolo[4,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-2-7-3-5-4-8-9-6(1)5/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXFPLXZZSWROM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60949860, DTXSID201311761 | |

| Record name | 1H-Pyrazolo[4,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5H-Pyrazolo[4,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrazolo[4,3-c]pyridine | |

CAS RN |

271-52-3, 271-49-8, 271-50-1 | |

| Record name | 1H-Pyrazolo[4,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5H-Pyrazolo[4,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazolo[4,3-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-Pyrazolo[4,3-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5H-pyrazolo[4,3-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

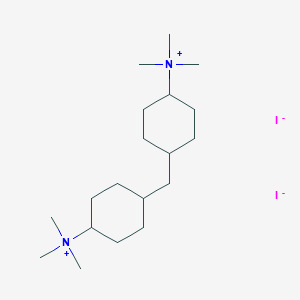

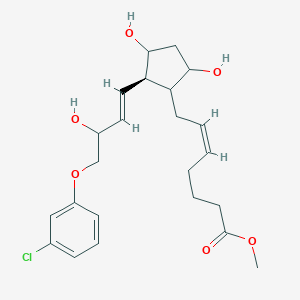

![Zinc, bis[O,O-bis(2-ethylhexyl) phosphorodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B106335.png)

![6-Isopropoxybenzo[d]thiazol-2-amine](/img/structure/B106352.png)